

Molecular structure and weight of 4-Fluoro-2-iodoaniline

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Compound of Interest

Compound Name: 4-Fluoro-2-iodoaniline

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An In-depth Technical Guide to 4-Fluoro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Fluoro-2-iodoaniline** (CAS No: 61272-76-2), a halogenated aniline derivative of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring both fluorine and iodine substituents, offers distinct reactivity profiles that are highly valued in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This document outlines its core physicochemical properties, experimental protocols for its synthesis, and its applications in modern research and development.

Molecular Structure and Physicochemical Properties

4-Fluoro-2-iodoaniline, with the molecular formula C_6H_5FIN , is an off-white to brown crystalline powder or liquid.^{[1][2]} The presence of a fluorine atom, an iodine atom, and an amine group on the benzene ring makes it a versatile intermediate for a variety of chemical transformations. The iodine atom, for instance, is an excellent leaving group and can readily participate in cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative molecules.^{[1][3]}

Table 1: Physicochemical Data of **4-Fluoro-2-iodoaniline**

Property	Value	References
Molecular Formula	C ₆ H ₅ FIN	[1][4]
Molecular Weight	237.01 g/mol	[4][5]
Appearance	Off-white to brown powder/liquid	[1][2][6]
CAS Number	61272-76-2	[1]
Melting Point	89-93 °C	[1]
Boiling Point	259.8 ± 25.0 °C at 760 mmHg	[1]
Density	2.0 ± 0.1 g/cm ³	[1][2]
Flash Point	110.9 ± 23.2 °C	[1]
Water Solubility	Not miscible / Insoluble	[2]
Purity (Assay)	≥98.0%	[1][7]

Experimental Protocols

The synthesis of **4-Fluoro-2-iodoaniline** is a critical process for its application in further chemical synthesis. Below is a detailed methodology for its preparation and purification.

Synthesis of **4-Fluoro-2-iodoaniline**

This protocol is based on the direct iodination of 4-fluoroaniline.

- Materials:
 - 4-fluoroaniline (22 g)
 - Iodine (50 g)
 - Calcium carbonate (25 g)

- Ether (75 ml)
- Water (75 ml)
- Sodium thiosulfate solution
- Petroleum ether
- Procedure:
 - A mixture of 22 g of 4-fluoroaniline, 50 g of iodine, 25 g of calcium carbonate, 75 ml of ether, and 75 ml of water is heated at reflux for 48 hours.[8]
 - After the reflux period, the ether is removed by distillation.[8]
 - The excess iodine in the remaining mixture is neutralized by the addition of a sodium thiosulfate solution until the characteristic iodine color disappears.[8]
 - The product is then isolated via steam distillation.[8]
 - Further purification is achieved by recrystallization from petroleum ether to yield **4-fluoro-2-iodoaniline**. [8]

Safety and Handling:

4-Fluoro-2-iodoaniline is toxic if swallowed, in contact with skin, or if inhaled.[6][9] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood.[10] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[11] Store the compound in a cool, dark, and well-ventilated place, away from light and air, preferably under an inert gas.[6][10] In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS).[9]

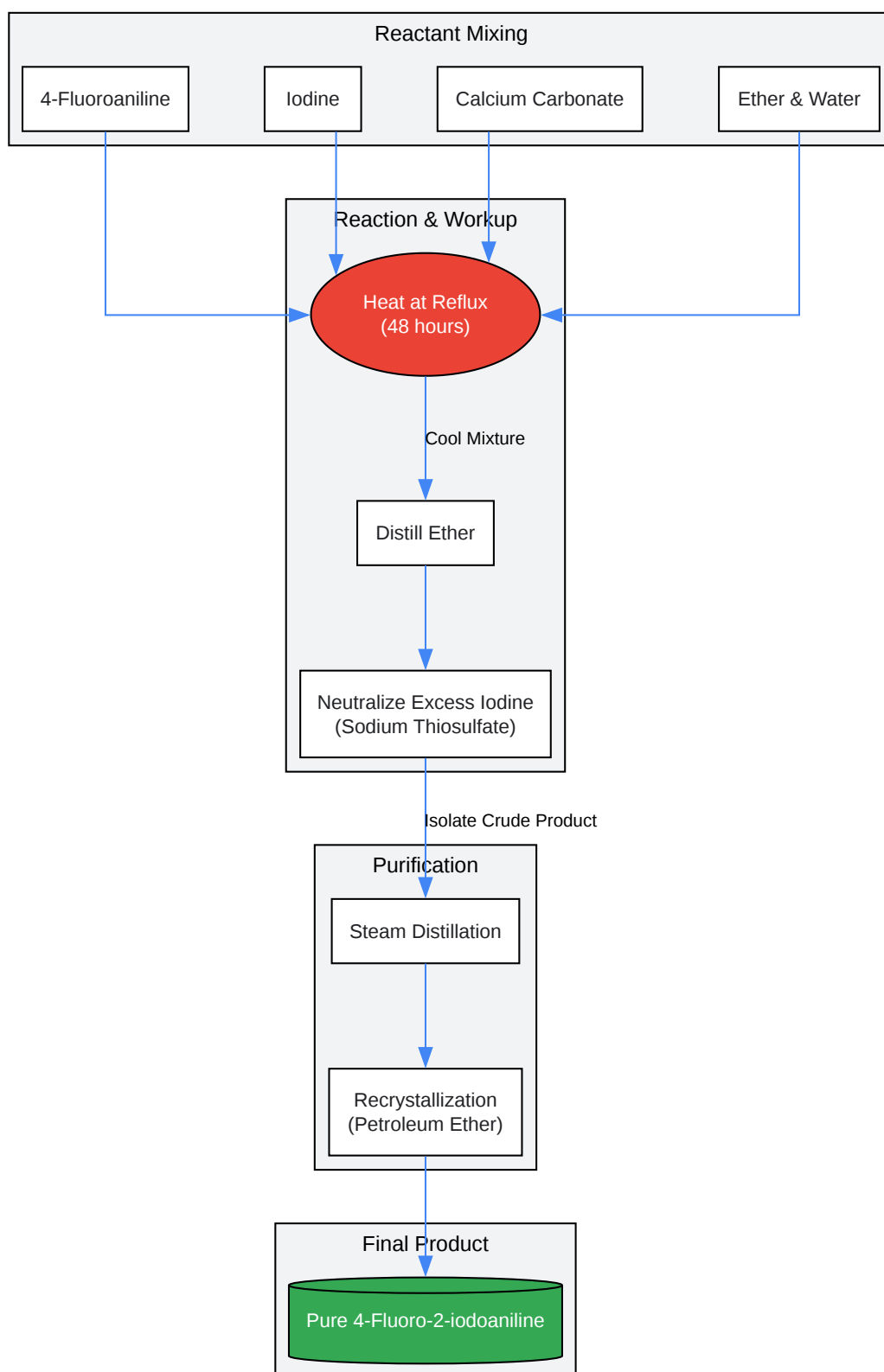
Applications in Research and Drug Development

4-Fluoro-2-iodoaniline serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its dual halogenation provides unique reactivity for selective chemical modifications.

- **Pharmaceutical Synthesis:** It is a critical intermediate in the creation of Active Pharmaceutical Ingredients (APIs).[7] The compound is notably used in the synthesis of selective inhibitors of mitogen-activated protein kinase kinase 2 (MEK2), such as TAK-733, which has applications in oncology.[2] The incorporation of the fluoro-iodo-aniline moiety can enhance the biological activity, specificity, and metabolic stability of drug candidates.[3][7]
- **Agrochemical Development:** This intermediate is utilized in the manufacturing of new pesticides and crop protection agents, contributing to advancements in agricultural science. [7]
- **Material Science:** The distinct electronic properties conferred by the fluorine and iodine atoms make **4-Fluoro-2-iodoaniline** a valuable component in the development of advanced materials, including specialized polymers and components for sensors and organic electronics.[7][12]
- **Organic Synthesis:** As a versatile intermediate, it is widely used in cross-coupling reactions such as the Suzuki or Heck reactions, where the iodine atom can be substituted to form new carbon-carbon or carbon-heteroatom bonds.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **4-Fluoro-2-iodoaniline**.



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Caption: Synthesis and purification workflow for **4-Fluoro-2-iodoaniline**.

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